molecular formula C22H12Br5N3O6 B11537329 2-bromo-4-nitro-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

2-bromo-4-nitro-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11537329
M. Wt: 813.9 g/mol
InChI Key: UXCFFWKLKTWXGI-HIUVJMHLSA-N
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Description

2-BROMO-4-NITRO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by multiple bromine, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-NITRO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves multiple steps, typically starting with the bromination and nitration of phenolic compounds. The process may include:

    Bromination: Introduction of bromine atoms using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

    Nitration: Addition of nitro groups using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Acylation: Formation of the ester linkage through the reaction of phenolic compounds with acyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amines, which can further participate in various chemical transformations.

    Substitution: The bromine atoms can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-BROMO-4-NITRO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple bromine and nitro groups can influence its binding affinity and reactivity. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their function.

    Interaction with cellular receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 4-Bromo-2-nitroaniline
  • 2-Bromo-4,6-dinitroaniline

Uniqueness

2-BROMO-4-NITRO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its complex structure, which includes multiple bromine and nitro groups, as well as an ester linkage. This complexity can result in distinct chemical and biological properties compared to simpler analogs.

Properties

Molecular Formula

C22H12Br5N3O6

Molecular Weight

813.9 g/mol

IUPAC Name

[2-bromo-4-nitro-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H12Br5N3O6/c23-13-3-1-11(2-4-13)22(32)36-20-12(5-15(30(33)34)8-18(20)27)9-28-29-19(31)10-35-21-16(25)6-14(24)7-17(21)26/h1-9H,10H2,(H,29,31)/b28-9+

InChI Key

UXCFFWKLKTWXGI-HIUVJMHLSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br

Origin of Product

United States

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